(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine
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Overview
Description
(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine: is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dimethylphenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (Z)-7-chloro-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine
- (Z)-7-fluoro-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine
- (Z)-7-iodo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine
Comparison: Compared to its analogs, (Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific chemical reactions that may not be possible with other halogens. Additionally, the size and electronegativity of bromine can affect the compound’s biological activity and binding affinity to molecular targets.
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-3,5-dimethyl-2,3-dihydro-1,4-benzoxazepine |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-14-11-4-3-9(12)5-10(11)8(2)13-7/h3-5,7H,6H2,1-2H3 |
InChI Key |
SACGUNMXPAXYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C=C(C=C2)Br)C(=N1)C |
Origin of Product |
United States |
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